molecular formula C18H18N2O2S B2852303 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide CAS No. 476321-09-2

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2852303
CAS No.: 476321-09-2
M. Wt: 326.41
InChI Key: SOSZDKRSMPDTQW-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide: is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by condensing 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Phenylpropanamide Moiety: This step involves the reaction of the benzothiazole derivative with 3-phenylpropanoic acid or its derivatives under amide coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ethoxybenzothiazole carboxylic acid.

    Reduction: Formation of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamine.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is unique due to the presence of the phenylpropanamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-22-14-9-10-15-16(12-14)23-18(19-15)20-17(21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,2,8,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSZDKRSMPDTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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